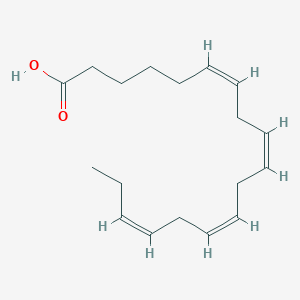
Stearidonic acid
Übersicht
Beschreibung
Stearidonic acid (SDA) is an ω-3 fatty acid, sometimes called moroctic acid . It is biosynthesized from alpha-linolenic acid (ALA) by the enzyme delta-6-desaturase . Natural sources of this fatty acid are the seed oils of hemp, blackcurrant, corn gromwell, and Echium plantagineum, and the cyanobacterium Spirulina . SDA can also be synthesized in a lab .
Synthesis Analysis
Stearidonic acid is biosynthesized from alpha-linolenic acid (ALA) by the enzyme delta-6-desaturase . This enzyme removes two hydrogen atoms from a fatty acid, creating a carbon/carbon double bond . SDA also acts as a precursor for the rapid synthesis of longer-chain fatty acids, called N-acylethanolamine (NAEs), involved in many important biological processes .
Molecular Structure Analysis
The molecular formula of Stearidonic acid is C18H28O2 . The molar mass is 276.420 g·mol−1 .
Chemical Reactions Analysis
The C=C double bonds in unsaturated fatty acids found within atmospheric aerosols play an important role in tropospheric pollution cycles . An understanding of the affinity of such double bonds for the surface of these aerosols is vital to the accurate modeling of reactions occurring at these interfaces .
Physical And Chemical Properties Analysis
Stearidonic acid has a molar mass of 276.420 g·mol−1 . The molecular formula is C18H28O2 .
Wissenschaftliche Forschungsanwendungen
Stearidonic Acid in Red Blood Cell Health
Stearidonic acid (SDA) has been shown to significantly increase the red blood cell (RBC) content of Eicosapentaenoic Acid (EPA), which is beneficial for heart health. Studies indicate that intakes of 0.6–1.9 g/d of SDA produce RBC %EPA levels equivalent to those produced by 0.25–0.5 g/d of EPA intake . This suggests that SDA, a non-marine fatty acid, is more readily converted to EPA in humans compared to alpha-linolenic acid (ALA), making it a potentially valuable nutrient for improving cardiovascular health.
Wirkmechanismus
Target of Action
Stearidonic acid (SDA) is an ω-3 fatty acid . It primarily targets the enzyme delta-6-desaturase . This enzyme plays a crucial role in the biosynthesis of long-chain polyunsaturated fatty acids .
Mode of Action
SDA interacts with its target, the enzyme delta-6-desaturase, to undergo a process of desaturation . This process involves the removal of two hydrogen atoms from alpha-linolenic acid (ALA), a precursor molecule, to form SDA .
Biochemical Pathways
The primary biochemical pathway affected by SDA is the biosynthesis of long-chain polyunsaturated fatty acids . SDA, once formed, serves as a precursor to other fatty acids, notably eicosapentaenoic acid (EPA) . This pathway is critical for the production of essential fatty acids in the body.
Pharmacokinetics
Dietary sda has been shown to increase tissue concentrations of epa , suggesting that it is well-absorbed and metabolized in the body.
Result of Action
The primary result of SDA’s action is the increased production of EPA . EPA is a long-chain omega-3 fatty acid that has numerous health benefits, including anti-inflammatory effects . Therefore, SDA’s action indirectly contributes to these health benefits by increasing the body’s EPA levels.
Action Environment
The action of SDA can be influenced by various environmental factors. For instance, the presence of other fatty acids in the diet can affect the efficiency of SDA’s conversion to EPA . Furthermore, genetic factors, such as variations in the delta-6-desaturase enzyme, can also impact the effectiveness of SDA’s action .
Zukünftige Richtungen
Omega-3 fatty acids are vital for human food consumption and metabolism . Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), two long-chain polyunsaturated fatty acids (LC-PUFAs), are primarily obtained from diatoms in the oceanic food web . The demand for nutraceuticals has significantly increased because of people’s increased awareness and health consciousness . Due to foods being the concentrated supply of omega-3 PUFAs (polyunsaturated fatty acids), this has increased the demands on aquatic sources of n-3 PUFAs . Micro-algal sources must be carefully examined due to the numerous drawbacks and difficulties of fish oils and the lack of DHA and EPA in plant sources .
Eigenschaften
IUPAC Name |
(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBIWFOSCKQMA-LTKCOYKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920493 | |
| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Stearidonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Stearidonic acid | |
CAS RN |
20290-75-9 | |
| Record name | Stearidonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20290-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearidonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,9,12,15-Octadecatetraenoic acid, (6Z,9Z,12Z,15Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOROCTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4CEK3495O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stearidonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



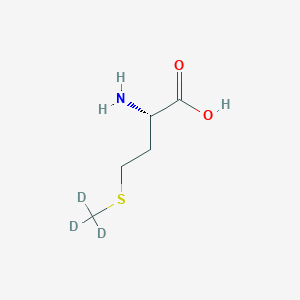

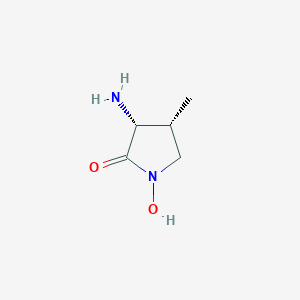



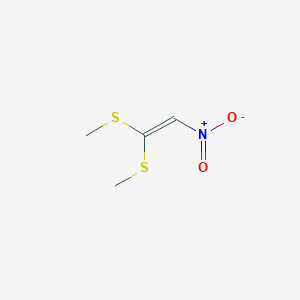
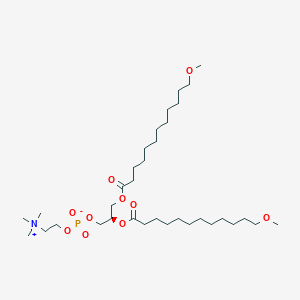


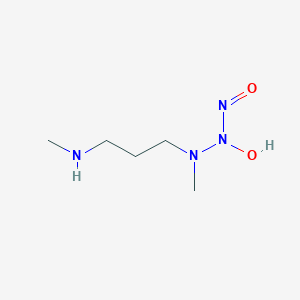

![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)
